![molecular formula C13H16N2O2 B2954578 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol CAS No. 885951-30-4](/img/structure/B2954578.png)

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

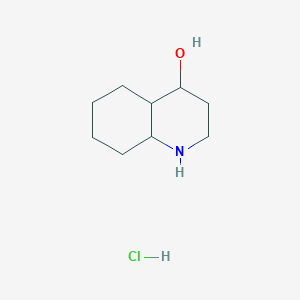

The synthesis of 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular formula of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is C13H16N2O2 . It has a molecular weight of 232.28 .Chemical Reactions Analysis

Quinoline, a key component of our compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Many articles report syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The predicted boiling point of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is 411.7±45.0 °C . Its predicted density is 1.128±0.06 g/cm3 , and its predicted pKa is 11.61±0.70 .Aplicaciones Científicas De Investigación

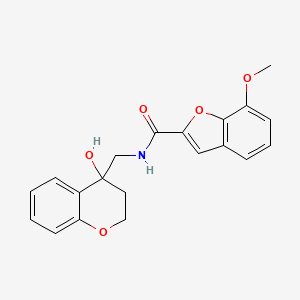

Anticancer Activity

The synthesis and evaluation of quinolin-4-one analogs, including structures related to 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol, have demonstrated promising anticancer properties. For instance, a study by Chen et al. (2011) highlighted the anticancer activity of 6,7-methylenedioxy and 5-hydroxy-6-methoxy quinolin-4-one analogs against human tumor cell lines. One compound exhibited potent inhibitory activity against MDA-MB-435 melanoma, suggesting a different antimitotic mechanism from conventional agents like colchicine and paclitaxel, making it a potential lead compound for further optimization (Chen et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of quinoline derivatives have been widely explored. For example, Tanjung et al. (2017) reported on 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one from Melicope Moluccana, illustrating the diverse synthetic pathways and chemical characteristics of quinoline derivatives (Tanjung et al., 2017).

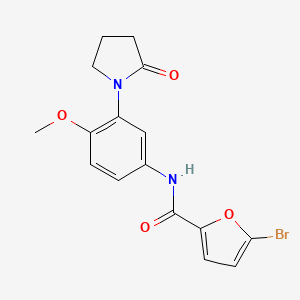

Antimicrobial Activity

Research into novel quinoxaline derivatives, which share a core structural motif with 4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol, has shown significant antimicrobial potential. A study conducted by Refaat et al. (2004) synthesized and evaluated the antimicrobial activity of various quinoxalines, identifying compounds with broad-spectrum activity. This research indicates the potential of quinoline and quinoxaline derivatives as bases for developing new antimicrobial agents (Refaat et al., 2004).

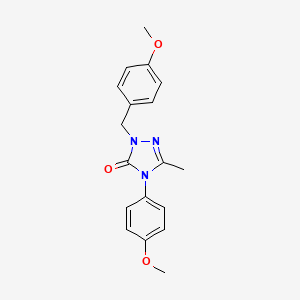

Enzyme Inhibition and Molecular Targeting

The design and synthesis of quinoline derivatives targeting specific molecular pathways have been an area of interest. For example, Xiang et al. (2015) developed 5-Methoxyquinoline derivatives as EZH2 inhibitors, showcasing the role of quinoline derivatives in modulating enzyme activity relevant to cancer and other diseases. This approach highlights the versatility of quinoline derivatives in drug discovery and development (Xiang et al., 2015).

Propiedades

IUPAC Name |

4-[(2-methoxyethylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-7-6-14-9-10-8-13(16)15-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKLTCGRKESLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)